![molecular formula C12H16 B024566 1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI) CAS No. 107438-07-3](/img/structure/B24566.png)
1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI) is a chemical compound that has attracted significant attention from the scientific community due to its unique structural properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI) has been studied extensively for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. This compound has been used as a building block for the synthesis of complex organic molecules, as well as a precursor for the preparation of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI) is not fully understood, but it is believed to interact with specific targets in the body to produce its effects. This compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, which may be responsible for its therapeutic potential.
Biochemical and Physiological Effects
Studies have shown that 1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI) exhibits a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been shown to have potential applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI) in lab experiments include its high stability, low toxicity, and ease of synthesis. However, its limited availability and high cost may pose challenges for researchers.
Zukünftige Richtungen
There are numerous future directions for research on 1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI). Some potential areas of exploration include its potential applications in drug discovery, material science, and organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Conclusion
In conclusion, 1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI) is a unique chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of 1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI) involves the reaction of cyclopentadiene with dimethyl acetylenedicarboxylate in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of a cycloadduct, which is then subjected to a series of chemical transformations to yield the final product.
Eigenschaften
CAS-Nummer |
107438-07-3 |
---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
1-methylpentacyclo[6.3.0.02,6.03,10.05,9]undecane |
InChI |
InChI=1S/C12H16/c1-12-4-8-6-2-5-7(11(6)12)3-9(12)10(5)8/h5-11H,2-4H2,1H3 |
InChI-Schlüssel |
YKYUMARVWHOIHK-UHFFFAOYSA-N |
SMILES |
CC12CC3C4C1C5CC2C3C5C4 |
Kanonische SMILES |
CC12CC3C4C1C5CC2C3C5C4 |
Synonyme |
1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.